molecular formula C20H23ClN4O2 B11547373 4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide

4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11547373
M. Wt: 386.9 g/mol
InChI Key: DFHHUNKNKQYZSH-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that features a chloro-substituted benzamide structure

Preparation Methods

The synthesis of 4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-diethylaminobenzaldehyde with 4-chlorobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the hydrazone linkage. The resulting intermediate is then further reacted with an appropriate acylating agent to yield the final benzamide product .

Chemical Reactions Analysis

4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the benzamide structure can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.

Scientific Research Applications

4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties, which are valuable in the fields of organic electronics and photonics.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

4-Chloro-N-(2-(2-(4-(diethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C20H23ClN4O2/c1-3-25(4-2)18-11-5-15(6-12-18)13-23-24-19(26)14-22-20(27)16-7-9-17(21)10-8-16/h5-13H,3-4,14H2,1-2H3,(H,22,27)(H,24,26)/b23-13+

InChI Key

DFHHUNKNKQYZSH-YDZHTSKRSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.